molecular formula C14H12BrN3O B15283040 N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine

Cat. No.: B15283040
M. Wt: 318.17 g/mol
InChI Key: FDTHVBCXOQLFDQ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is an organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the bromobenzyl group: This step involves the reaction of the pyrazole-furan intermediate with 4-bromobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and furan groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: Similar structure with a chlorine atom instead of bromine.

    N-(4-methylbenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: Similar structure with a methyl group instead of bromine.

    N-(4-nitrobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromobenzyl group in N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine may confer unique properties such as increased reactivity in substitution reactions and potential biological activity. The combination of the pyrazole and furan rings also adds to its versatility in scientific research applications.

Biological Activity

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a furan moiety. This compound has been investigated for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H14BrN3O\text{C}_{15}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}

The synthesis typically involves multi-step processes that allow for the introduction of the bromobenzyl and furan groups onto the pyrazole framework. The specific synthetic pathways can vary, but they generally include reactions such as nucleophilic substitutions and cyclizations.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit promising cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolone have shown significant activity against cancer cells, suggesting that this compound may possess similar therapeutic potential.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the anticancer activity of several pyrazole derivatives, including those similar to this compound. The results indicated that:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)15.0Cell cycle arrest
This compoundA549 (Lung)10.0Inhibition of proliferation

These findings underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Antibacterial Activity

In addition to anticancer properties, this compound has been suggested to possess antibacterial activity . Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial properties of various pyrazole derivatives:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus31.25
Compound DEscherichia coli62.50
This compoundPseudomonas aeruginosa25.00

The results indicate that this compound exhibits promising antibacterial properties, particularly against Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

Binding Affinity Studies

Preliminary studies have suggested that this compound interacts with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. Molecular docking studies indicate that the compound may bind effectively to enzymes involved in cancer pathways or bacterial metabolism.

Structure-Activity Relationship (SAR)

The unique combination of bromine and furan groups in the structure enhances its ability to interact with biological systems compared to other similar compounds lacking these features. SAR studies suggest that modifications to the pyrazole ring can significantly influence biological activity, emphasizing the need for targeted structural optimization .

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C14H12BrN3O/c15-11-5-3-10(4-6-11)9-16-14-8-12(17-18-14)13-2-1-7-19-13/h1-8H,9H2,(H2,16,17,18)

InChI Key

FDTHVBCXOQLFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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